molecular formula C23H24N4O2 B2471220 3,4-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 899953-73-2

3,4-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No.: B2471220
CAS No.: 899953-73-2
M. Wt: 388.471
InChI Key: AGYCJQGFXUUTKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C23H24N4O2 and its molecular weight is 388.471. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Studies like those by Saeed et al. (2015) and Collins et al. (2000) have focused on synthesizing benzamide derivatives, including compounds similar to 3,4-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide, exploring their chemical properties and synthesis pathways. These compounds are of interest in drug chemistry due to their potential biological applications (Saeed et al., 2015); (Collins et al., 2000).

  • Characterization of Benzamide Derivatives : Research by Dyachenko and Vovk (2012) and others have investigated the structural characteristics of similar benzamide derivatives, providing valuable insights into their chemical behavior and potential applications in pharmaceuticals (Dyachenko & Vovk, 2012).

Biological Activities

  • Antimicrobial and Antitumor Activities : Studies have explored the potential antimicrobial and antitumor activities of benzamide derivatives. For instance, Majithiya and Bheshdadia (2022) synthesized novel pyrimidine-triazole derivatives from a molecule structurally similar to the one , assessing their antimicrobial activities (Majithiya & Bheshdadia, 2022).

  • Cell Proliferation Inhibition : Lu et al. (2017) synthesized a compound with structural similarities and evaluated its effectiveness in inhibiting cancer cell proliferation, demonstrating potential applications in cancer research (Lu et al., 2017).

Pharmaceutical Applications

  • Drug Development : The research by Sellitto et al. (2010) into sulfamoyl benzamides, which are structurally related, has contributed to the development of selective CB(2) agonists, demonstrating the potential of such compounds in pharmaceutical development (Sellitto et al., 2010).

  • Anticonvulsant Properties : Research into benzamide derivatives has also indicated potential anticonvulsant properties, as explored by Lambert et al. (1995), providing a basis for further exploration in neurological disorders (Lambert et al., 1995).

Mechanism of Action

Mode of Action

It is known that many compounds with similar structures interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, which can have various downstream effects.

Biochemical Pathways

It is known that similar compounds can affect a variety of biochemical pathways, leading to diverse biological activities.

Result of Action

Compounds with similar structures have been found to exhibit antiviral activity , suggesting that this compound may also have potential antiviral effects.

Properties

IUPAC Name

3,4-dimethyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-16-3-4-19(15-17(16)2)23(28)24-20-7-5-18(6-8-20)21-9-10-22(26-25-21)27-11-13-29-14-12-27/h3-10,15H,11-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYCJQGFXUUTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.